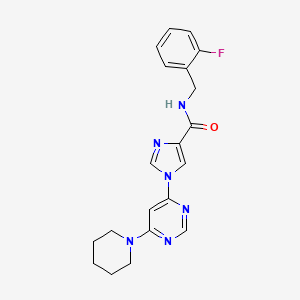

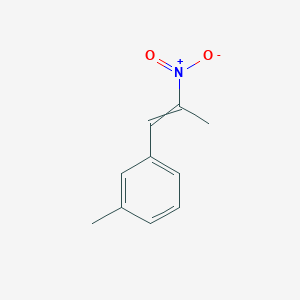

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene, also known as para-Menthane-3,8-diol (PMD), is a natural insect repellent derived from the leaves of the Eucalyptus citriodora tree. PMD has gained significant attention due to its effectiveness against a wide range of insects, including mosquitoes, ticks, and flies.

Applications De Recherche Scientifique

Antimicrobial Activity

- Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones were synthesized and tested for their antimicrobial activity against various bacteria and fungi. These compounds, carrying groups like nitro on the benzene ring, showed potent antimicrobial effects, often outperforming reference drugs (Liaras et al., 2011).

Chemical Synthesis and Reactions

- In a study on Palladium-Catalyzed Annulation , methyl 1-methylprop-2-ynyl carbonate was reacted with substituted benzene-1,2-diols, including nitro-substituted variants, to produce various compounds. The reaction's regioselectivity was influenced by the electronic properties of substituents like the nitro group (Labrosse et al., 2003).

- Reactivities of heterocyclic compounds during nitration were studied, revealing that a 1-methyl group only slightly activates compounds like 1-methyl-3-nitropyroles, which have similarities in nitration mechanism to benzene (Sharnin et al., 1975).

Photochemical and Physical Properties

- 1,3-Bis(benzimidazol-2-yl)benzene derivatives with electron-withdrawing substituents like nitro groups were found to significantly enhance anion transport activity. The relative position and nature of substituents on the benzene core play a crucial role in this process (Peng et al., 2016).

- Research on Diarylethene with Two Nitronyl Nitroxides demonstrated that photoirradiation can control the intramolecular magnetic interaction in such compounds, with the presence of nitro groups affecting the magnetic properties (Matsuda and Irie, 2000).

Biological and Medicinal Applications

- Benzimidazole-functionalized Ni(II) and Hg(II) N-heterocyclic carbene complexes were synthesized and used as catalysts for Friedel–Crafts alkylations. These complexes, which may include nitro-substituted benzene rings, showed high efficiency in catalytic processes (Huang et al., 2011).

Sensor Applications

- Substituted 2-Aminobenzothiazoles Salicylidenes were synthesized for use as cyanide sensors in aqueous media. These compounds, including nitrophenol derivatives, showed high sensitivity and selectivity for cyanide detection (Elsafy et al., 2018).

Propriétés

IUPAC Name |

1-methyl-3-(2-nitroprop-1-enyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8-4-3-5-10(6-8)7-9(2)11(12)13/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEPUGJNPLSOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341740 |

Source

|

| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

CAS RN |

86969-37-1 |

Source

|

| Record name | 1-Methyl-3-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2502270.png)

![N-[(4-fluorophenyl)methyl]-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502275.png)

![2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2502280.png)

![2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2502285.png)